molecular formula C14H18N2O2 B2823774 N-(Cyanomethyl)-N-ethyl-4-methoxy-3,5-dimethylbenzamide CAS No. 2224258-62-0

N-(Cyanomethyl)-N-ethyl-4-methoxy-3,5-dimethylbenzamide

Cat. No. B2823774
CAS RN: 2224258-62-0
M. Wt: 246.31
InChI Key: BDJOAJASVSOHPY-UHFFFAOYSA-N
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Description

“N-(Cyanomethyl)-N-ethyl-4-methoxy-3,5-dimethylbenzamide” is a complex organic compound. Based on its name, it likely contains functional groups such as an amide group (-CONH2), a cyanomethyl group (-CH2CN), and a methoxy group (-OCH3). These functional groups could potentially give this compound interesting chemical properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, cyanomethyl compounds can generally be synthesized through reactions involving cyanomethyl halides . Additionally, amide groups can be formed through reactions between carboxylic acids and amines .


Chemical Reactions Analysis

Cyanomethyl compounds are known to participate in various chemical reactions, including 1,3-dipolar cycloaddition reactions . The amide group in the compound could also participate in various reactions, such as hydrolysis .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some cyanomethyl compounds have been found to induce systemic acquired resistance in plants .

Safety and Hazards

The safety and hazards of a compound depend on its specific physical and chemical properties. For example, many cyanomethyl compounds are harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

N-(cyanomethyl)-N-ethyl-4-methoxy-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-5-16(7-6-15)14(17)12-8-10(2)13(18-4)11(3)9-12/h8-9H,5,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJOAJASVSOHPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC#N)C(=O)C1=CC(=C(C(=C1)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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